molecular formula C8H18NO5P B10785221 2-Amino-8-phosphonooctanoic acid CAS No. 98517-63-6

2-Amino-8-phosphonooctanoic acid

Cat. No.: B10785221
CAS No.: 98517-63-6
M. Wt: 239.21 g/mol
InChI Key: KGGCRFYWXLVUQQ-UHFFFAOYSA-N
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Description

2-Amino-8-phosphonooctanoic acid is an organic compound with the molecular formula C8H18NO5P It is characterized by the presence of an amino group, a phosphonic acid group, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-phosphonooctanoic acid typically involves the reaction of 2-oxooctanoic acid with an amino group donor in the presence of a transaminase enzyme. This biocatalytic process is efficient and can achieve high enantiomeric excess . The reaction conditions often include a pyridoxal-5’-phosphate (PLP)-dependent mechanism, which facilitates the transfer of the amino group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biocatalysts and enzymatic processes is a promising approach due to their specificity and efficiency. The scalability of these methods would depend on optimizing reaction conditions and enzyme availability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-8-phosphonooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The phosphonic acid group can be reduced under specific conditions.

    Substitution: The amino and phosphonic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino and phosphonic acid derivatives.

Scientific Research Applications

2-Amino-8-phosphonooctanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-8-phosphonooctanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the phosphonic acid group can participate in coordination with metal ions. These interactions can influence enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

  • 2-Amino-5-phosphonovaleric acid
  • 2-Amino-6-phosphonohexanoic acid
  • 2-Amino-7-phosphonoheptanoic acid

Comparison: Compared to these similar compounds, 2-Amino-8-phosphonooctanoic acid has a longer aliphatic chain, which can affect its solubility, reactivity, and interaction with biological molecules. This unique structure may confer distinct advantages in specific applications, such as enhanced binding affinity in biological systems .

Properties

CAS No.

98517-63-6

Molecular Formula

C8H18NO5P

Molecular Weight

239.21 g/mol

IUPAC Name

2-amino-8-phosphonooctanoic acid

InChI

InChI=1S/C8H18NO5P/c9-7(8(10)11)5-3-1-2-4-6-15(12,13)14/h7H,1-6,9H2,(H,10,11)(H2,12,13,14)

InChI Key

KGGCRFYWXLVUQQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCP(=O)(O)O)CCC(C(=O)O)N

Origin of Product

United States

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